molecular formula C11H20N2O2 B8011899 Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B8011899
M. Wt: 212.29 g/mol
InChI Key: XXBLRKGUIMTALW-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl group, an amino group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under controlled conditions to form the bicyclic structure.

    Introduction of Functional Groups: The tert-butyl group is introduced via alkylation reactions, while the amino group can be added through amination reactions. The carboxylate group is typically introduced through esterification or amidation reactions.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: This method involves producing the compound in discrete batches, allowing for precise control over reaction conditions and product quality.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, which can be more efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group, to form corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand the mechanisms of enzyme action or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may impart specific pharmacological properties, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Uniqueness

Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in its interactions with biological targets.

Properties

IUPAC Name

tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-11(12,5-8)7-13/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBLRKGUIMTALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2)(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784306-64-4
Record name tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
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